2-amino-4-methoxynicotinic acid
Overview
Description
2-amino-4-methoxynicotinic acid is an organic compound with the molecular formula C7H8N2O3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-methoxynicotinic acid can be achieved through several methods. One common approach involves the reaction of 2-chloro-3-methylpyridine with methanol and ammonia under specific conditions . Another method includes the use of 2-picolinic acid as a starting material, which undergoes a series of reactions to introduce the amino and methoxy groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-methoxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino and methoxy groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce pyridine alcohols .
Scientific Research Applications
2-amino-4-methoxynicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-amino-4-methoxynicotinic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-methoxypyridine-4-carboxylic acid: This compound has a similar structure but differs in the position of the amino and methoxy groups.
2-Amino-4-methoxypyridine: Lacks the carboxylic acid group, which affects its reactivity and applications.
Uniqueness
2-amino-4-methoxynicotinic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for targeted applications in synthesis and research .
Properties
IUPAC Name |
2-amino-4-methoxypyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFQNAPMZJJGKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702704 | |
Record name | 2-Amino-4-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50702704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773099-92-6 | |
Record name | 2-Amino-4-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50702704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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